6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
CAS No.: 6635-60-5
Cat. No.: VC2411066
Molecular Formula: C11H10Cl2N4
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6635-60-5 |
|---|---|
| Molecular Formula | C11H10Cl2N4 |
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | 6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |
| Standard InChI Key | ACFUEQLNPKFVMY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |
Introduction
6-Chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine (CAS 6635-60-5) is a halogenated pyrimidine derivative with potential pharmacological applications. This synthetic organic compound features a pyrimidine core substituted with chlorine atoms and a 3-chloro-4-methylphenyl group, giving it distinct chemical properties that warrant further investigation.
Physicochemical Properties
Table 1 summarizes computed molecular properties from experimental data:
| Property | Value |
|---|---|
| XLogP3 | 3.7 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
| Topological PSA | 63.8 Ų |
| Rotatable bonds | 2 |
| Exact mass | 268.0282517 g/mol |
The compound's moderate lipophilicity (XLogP3=3.7) suggests potential membrane permeability, while the polar surface area indicates possible hydrogen-bonding interactions with biological targets .
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| 3-Bromo analog | 38 | 112 |
| 4-Chloro analog | 9.5 | 89 |
| Reference (Erlotinib) | 50 | N/A |
These data suggest that chloro substitution at the N4 position enhances EGFR inhibition potency compared to brominated analogs . While 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine hasn't been directly tested, its structural features position it as a candidate for similar biological evaluations.
Synthetic Considerations
No published synthesis route exists for this specific compound, but pyrimidine diamine derivatives are typically synthesized through:
-
Nucleophilic aromatic substitution of chloropyrimidines
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Buchwald-Hartwig amination for aryl amine coupling
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Sequential functionalization using protective group strategies
Key challenges include:
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Regioselective amination at N4 position
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Managing steric effects from the 3-chloro-4-methylphenyl group
Research Directions and Limitations
Current knowledge gaps highlight several research priorities:
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Kinase profiling: Systematic screening against EGFR, VEGFR, and PDGFR families
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ADMET studies: Metabolic stability and cytochrome P450 interactions
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Structural optimization: Exploring substituent effects at positions 2 and 6
Notable limitations:
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